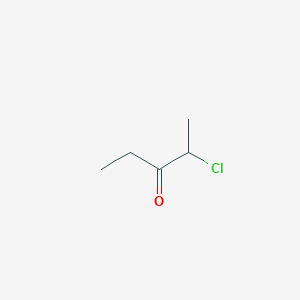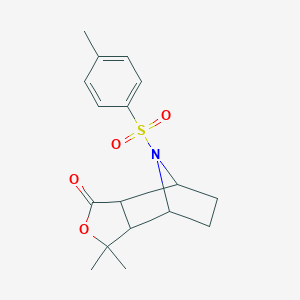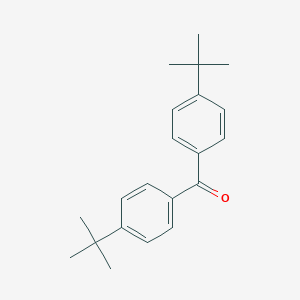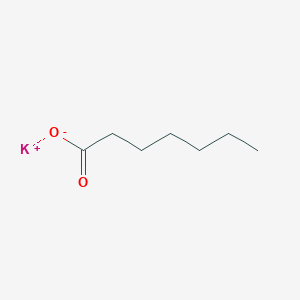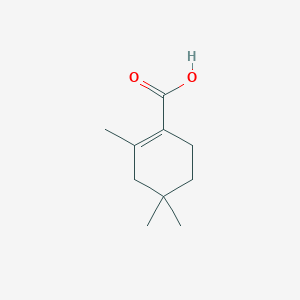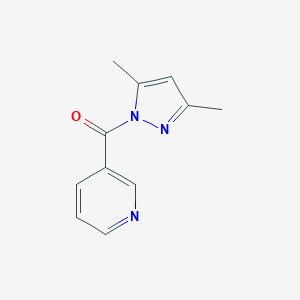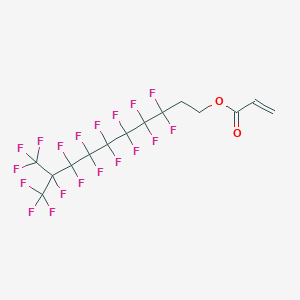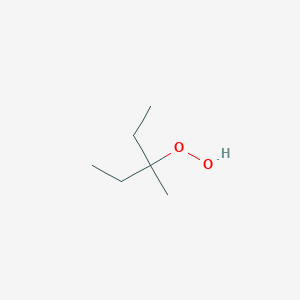
3-Methylpentane-3-peroxol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-Methylpentane-3-peroxol is a chemical compound that has gained significant attention in scientific research due to its potential as a powerful oxidizing agent. It is often used in laboratory experiments to induce oxidative stress in biological samples and study the resulting biochemical and physiological effects. In
作用機序
The mechanism of action of 3-Methylpentane-3-peroxol involves its ability to generate reactive oxygen species (ROS) upon decomposition. ROS are highly reactive molecules that can cause damage to cellular components, such as proteins, lipids, and DNA. This damage can lead to cell death or dysfunction, and is thought to play a role in the development of various diseases.
生化学的および生理学的効果
The biochemical and physiological effects of 3-Methylpentane-3-peroxol depend on the dose and duration of exposure, as well as the specific biological system being studied. In general, exposure to 3-Methylpentane-3-peroxol can lead to increased levels of ROS, oxidative stress, and inflammation. It can also cause changes in gene expression, protein function, and cellular signaling pathways. These effects can have both positive and negative consequences, depending on the context.
実験室実験の利点と制限
One of the main advantages of using 3-Methylpentane-3-peroxol in lab experiments is its ability to induce oxidative stress in a controlled and reproducible manner. This allows researchers to study the effects of oxidative stress on biological systems in a more precise and systematic way. However, there are also several limitations to its use. For example, the compound is highly reactive and unstable, and must be handled with care. It also has a short half-life, which can make it difficult to study its effects over longer periods of time.
将来の方向性
There are several potential future directions for research on 3-Methylpentane-3-peroxol. One area of interest is the development of new methods for synthesizing the compound, which could improve its stability and ease of use. Another area of focus is the investigation of its effects on specific biological systems, such as cancer cells or neurons. Additionally, there is a need for more research on the potential therapeutic applications of 3-Methylpentane-3-peroxol, particularly in the treatment of diseases associated with oxidative stress.
合成法
The synthesis of 3-Methylpentane-3-peroxol involves the reaction of 3-methyl-2-butanone with hydrogen peroxide in the presence of sulfuric acid. The reaction proceeds through a complex mechanism involving the formation of a peroxy acid intermediate, which then decomposes to yield 3-Methylpentane-3-peroxol. The resulting compound is a colorless liquid that is highly reactive and unstable, and must be handled with care.
科学的研究の応用
3-Methylpentane-3-peroxol has a wide range of scientific research applications, particularly in the field of oxidative stress research. It is often used as a reagent to induce oxidative stress in biological samples, such as cells or tissues, in order to study the resulting biochemical and physiological effects. It has also been used in studies investigating the role of oxidative stress in various diseases, such as cancer, neurodegenerative disorders, and cardiovascular disease.
特性
CAS番号 |
17437-25-1 |
|---|---|
製品名 |
3-Methylpentane-3-peroxol |
分子式 |
C6H14O2 |
分子量 |
118.17 g/mol |
IUPAC名 |
3-hydroperoxy-3-methylpentane |
InChI |
InChI=1S/C6H14O2/c1-4-6(3,5-2)8-7/h7H,4-5H2,1-3H3 |
InChIキー |
BWMWVYKKWYNWMF-UHFFFAOYSA-N |
SMILES |
CCC(C)(CC)OO |
正規SMILES |
CCC(C)(CC)OO |
同義語 |
1-Ethyl-1-methylpropyl hydroperoxide |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![2-Propenamide, N,N'-[(2-oxo-1,3-imidazolidinediyl)bis(methylene)]bis-](/img/structure/B101048.png)
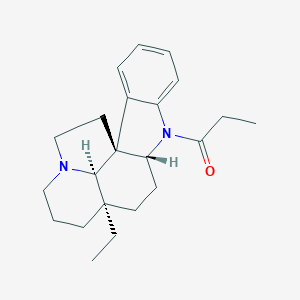
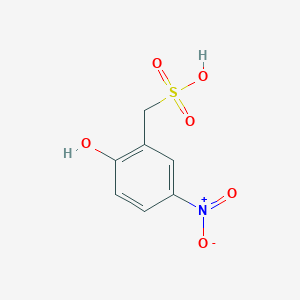
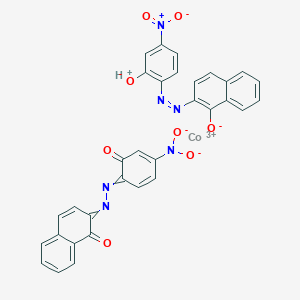
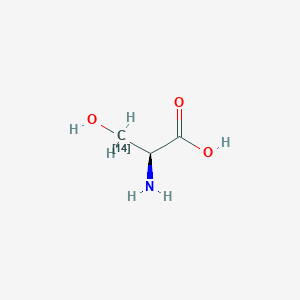
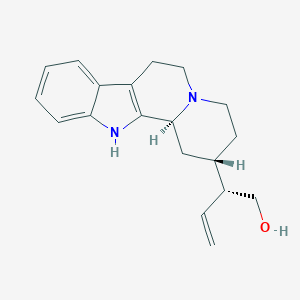
![3-Bromothieno[2,3-c]pyridine](/img/structure/B101063.png)
